molecular formula C16H22O2 B14717637 2-(4-Methoxyphenyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol CAS No. 22551-06-0

2-(4-Methoxyphenyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol

Katalognummer: B14717637
CAS-Nummer: 22551-06-0
Molekulargewicht: 246.34 g/mol
InChI-Schlüssel: KYDIXRXXWRIXJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Methoxyphenyl)-3,3-dimethylbicyclo[221]heptan-2-ol is a bicyclic compound with a unique structure that includes a methoxyphenyl group and a dimethylbicycloheptane framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol typically involves a multi-step process. One common method is the Diels-Alder reaction, where a furan derivative reacts with an olefinic or acetylenic dienophile to form the bicyclic structure . The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like aluminum chloride (AlCl3) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methoxyphenyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where reagents like sodium methoxide (NaOCH3) can replace the methoxy group with other substituents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or LiAlH4 in THF.

    Substitution: NaOCH3 in methanol.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-Methoxyphenyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the synthesis of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of 2-(4-Methoxyphenyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the bicyclic structure provides rigidity and specificity in binding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-Hydroxyphenyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol: Similar structure but with a hydroxy group instead of a methoxy group.

    2-(4-Methylphenyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

2-(4-Methoxyphenyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. The methoxy group can enhance the compound’s solubility and ability to participate in hydrogen bonding, making it distinct from its analogs.

Eigenschaften

CAS-Nummer

22551-06-0

Molekularformel

C16H22O2

Molekulargewicht

246.34 g/mol

IUPAC-Name

2-(4-methoxyphenyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C16H22O2/c1-15(2)12-4-5-13(10-12)16(15,17)11-6-8-14(18-3)9-7-11/h6-9,12-13,17H,4-5,10H2,1-3H3

InChI-Schlüssel

KYDIXRXXWRIXJB-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2CCC(C2)C1(C3=CC=C(C=C3)OC)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.